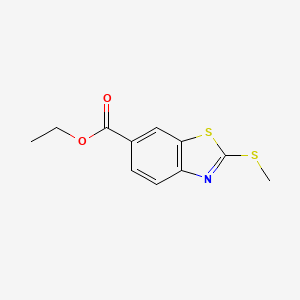
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole is a class of azole heterocycles that consists of a 5-membered ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar ring structure due to the conjugation of p-orbitals across the ring . The presence of nitrogen in the ring can also result in interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving “2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid” are not available, similar compounds often participate in reactions like nucleophilic substitution, electrophilic substitution, and cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
The mechanism of action of such compounds can vary widely depending on their structure and the presence of functional groups. Some similar compounds are known to have biological activity, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by carboxylation of the pyridine ring.", "Starting Materials": [ "2-bromo-3-pyridinecarboxylic acid", "sodium azide", "copper sulfate", "sodium ascorbate", "propargyl alcohol", "dimethylformamide", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid by reacting 2-bromo-3-pyridinecarboxylic acid with propargyl alcohol in the presence of sodium hydroxide and water.", "Step 2: Formation of the triazole ring by reacting 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid with sodium azide in the presence of copper sulfate and sodium ascorbate in dimethylformamide.", "Step 3: Carboxylation of the pyridine ring by treating the intermediate with hydrochloric acid and sodium hydroxide to form 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid." ] } | |
Numéro CAS |
1369494-31-4 |
Nom du produit |
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid |
Formule moléculaire |
C8H6N4O2 |
Poids moléculaire |
190.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



